Oxazole, 2-ethynyl-
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Overview
Description
Oxazole, 2-ethynyl- is a compound with the molecular formula C5H3NO . The oxazole nucleus is a heterocyclic five-membered ring that plays a very essential role in the area of medicinal chemistry . It has been investigated in the advancement of novel compounds which show favorable biological activities .
Synthesis Analysis
Oxazole and its derivatives have been synthesized using various methods. One of the most appropriate strategies to prepare oxazole-based medicinal compounds is the van Leusen reaction, based on tosylmethylisocyanides (TosMICs) . Other synthetic schemes involving radiation, metal-mediated, one-pot, and other approaches for oxazoles and their derivatives have also been reported .Molecular Structure Analysis
The molecular structure of Oxazole, 2-ethynyl- consists of a five-membered aromatic ring with atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis
Oxazole and its derivatives engage physiologically with many enzymes and receptors, resulting in a variety of biological actions . The primary reaction pathway constitutes the [4+2]-cycloaddition of singlet oxygen to the oxazole ring .Physical And Chemical Properties Analysis
Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .Scientific Research Applications
Therapeutic Potential of Oxazole Derivatives
Oxazoles, including "Oxazole, 2-ethynyl-", are prominent in the design and development of potential therapeutic agents due to their presence in various pharmacologically active compounds. Oxazole derivatives exhibit a wide spectrum of pharmacological profiles, including anticancer, antimicrobial, antihyperglycemic, anti-inflammatory, and more. The chemical flexibility of oxazole allows for substitution at three positions, enabling the synthesis of derivatives with significant pharmacological actions mediated through specific enzyme/receptor interactions. This heterocycle's versatility makes it an attractive scaffold for developing clinically relevant therapeutic agents (Kaur, Palta, Kumar, Bhargava, & Dahiya, 2018).
Oxazole in Asymmetric Catalysis
Oxazole derivatives also play a critical role in asymmetric catalysis, where compounds containing a chiral oxazoline ring are used due to their accessibility, modular nature, and wide applicability in metal-catalyzed transformations. These ligands, derived from chiral amino alcohols, significantly influence the stereochemical outcome of reactions, underscoring the importance of oxazole scaffolds in synthetic chemistry and the development of novel pharmaceutical agents (Hargaden & Guiry, 2009).
Antioxidant Activity Determination
Oxazole derivatives are also integral in methods used to determine antioxidant activity. For instance, various tests based on hydrogen atom transfer (HAT) and electron transfer (ET) are employed to assess the antioxidant capacity of compounds, with oxazole derivatives being key participants in these assays. These methods include ORAC, FRAP, DPPH, and others, highlighting oxazole derivatives' role in evaluating antioxidant activity in various fields, from food engineering to pharmaceuticals (Munteanu & Apetrei, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Oxazole is a promising entity to develop new anticancer drugs . There is an imperative requisite to expand novel anticancer agents with in vivo efficacy . The production of specific oxazole derivatives can be complex and inefficient, presenting obstacles to large-scale manufacture and commercialization .
properties
IUPAC Name |
2-ethynyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO/c1-2-5-6-3-4-7-5/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHZULUDMSSOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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